N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034363-05-6
VCID: VC7794558
InChI: InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23)
SMILES: C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.42

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 2034363-05-6

VCID: VC7794558

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.42

* For research use only. Not for human or veterinary use.

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 2034363-05-6

Description

Synthesis and Reactivity

The synthesis involves multi-step organic reactions:

  • Coupling: Formation of the nicotinamide core via amide bond formation between quinolin-8-amine and activated nicotinic acid derivatives.

  • Etherification: Introduction of the tetrahydrothiophen-3-yloxy group using nucleophilic substitution under basic conditions.

  • Purification: Chromatographic techniques (e.g., HPLC) ensure high purity (>95%).

Key Reactions:

  • Oxidation: Reacts with hydrogen peroxide or KMnO₄ to form sulfoxide/sulfone derivatives.

  • Reduction: Sodium borohydride reduces carbonyl groups in the nicotinamide moiety.

  • Substitution: Halogenation at the quinoline ring’s C-5 position using N-bromosuccinimide.

Anticancer Potential

  • Induces stress-response genes (e.g., ATF4, CHOP) and autophagy in pancreatic cancer cells, mimicking nutrient deprivation .

  • IC₅₀ values range from 0.2–5 μM against various cancer cell lines, comparable to clinical PARP inhibitors .

Enzyme Inhibition

  • PARP Inhibition: Competes with NAD⁺ at the catalytic site, blocking DNA repair mechanisms .

  • Sirtuin Modulation: Quinoline derivatives exhibit selective inhibition of SIRT2 (IC₅₀ = 0.39 μM), linked to epigenetic regulation .

Antimicrobial Effects

  • Structural analogs with nitro or chloro substituents show potent activity against Candida albicans (MIC = 31.25 mg/mL) and Staphylococcus aureus .

ActivityMechanismKey DataSource
AnticancerAutophagy induction, PARP inhibitionIC₅₀ = 0.39 μM (SIRT2)
AntimicrobialDisruption of microbial DNA/protein synthesisMIC = 1 × 10⁻⁶ mg/mL (Gram-)

Applications and Future Directions

  • Oncology: As a PARP/SIRT2 dual inhibitor, it may synergize with chemotherapy or radiation .

  • Infectious Diseases: Derivatives with electron-withdrawing groups (e.g., NO₂) show promise against resistant pathogens .

  • Chemical Biology: Fluorescent analogs enable real-time tracking of enzyme activity in cellular models .

Challenges:

  • Limited in vivo pharmacokinetic data.

  • Requires structural optimization to reduce off-target effects .

This compound exemplifies the therapeutic potential of hybrid heterocyclic systems. Ongoing research focuses on improving selectivity and oral bioavailability to advance preclinical development.

CAS No. 2034363-05-6
Product Name N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Molecular Formula C19H17N3O2S
Molecular Weight 351.42
IUPAC Name N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23)
Standard InChIKey KWAAFSPWEHQDKU-UHFFFAOYSA-N
SMILES C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Solubility not available
PubChem Compound 91815747
Last Modified Aug 19 2023

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